
2,3,4,4-Tetramethylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4-Tetramethylhexan-2-ol is an organic compound with the molecular formula C₁₀H₂₂O. It is a branched alcohol, characterized by the presence of four methyl groups attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetramethylhexan-2-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,4,4-Tetramethylhexane, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation of ketones or aldehydes, followed by purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4-Tetramethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Hydrochloric acid (HCl), Thionyl chloride (SOCl₂)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2,3,4,4-Tetramethylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,4,4-Tetramethylhexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4-Tetramethylhexane
- 2,3,3-Trimethylheptane
- 3-Ethyl-2-methylhexane
Uniqueness
2,3,4,4-Tetramethylhexan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
66256-66-4 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,3,4,4-tetramethylhexan-2-ol |
InChI |
InChI=1S/C10H22O/c1-7-9(3,4)8(2)10(5,6)11/h8,11H,7H2,1-6H3 |
InChI Key |
IELWGTFQRBDDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


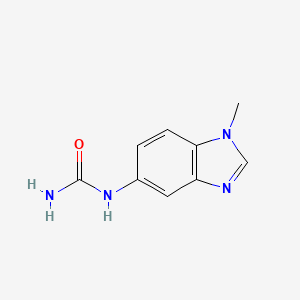
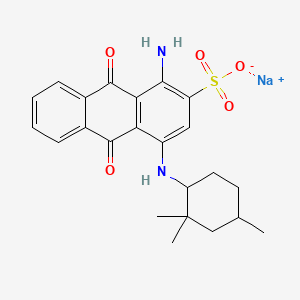
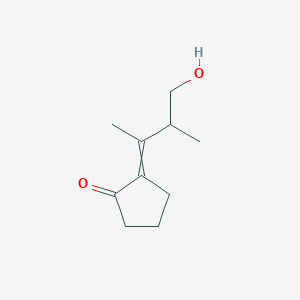
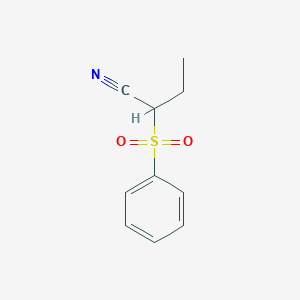
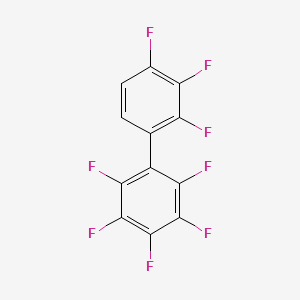
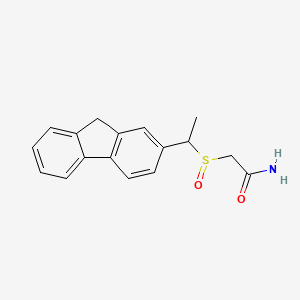

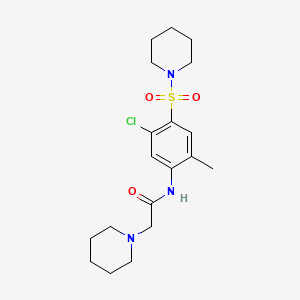
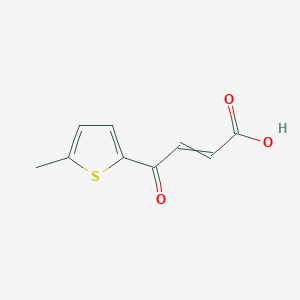
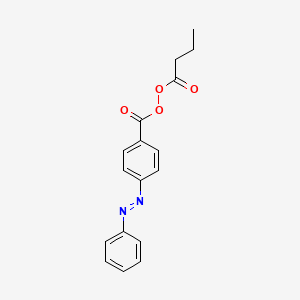
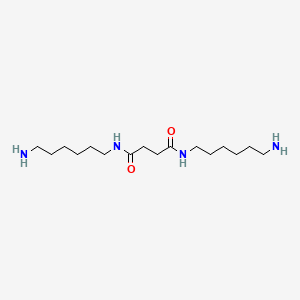
![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
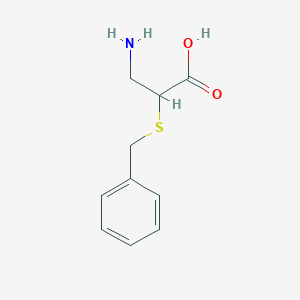
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
